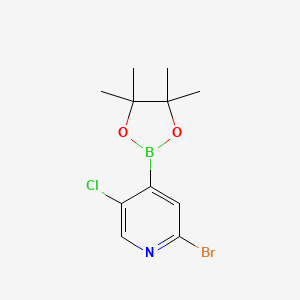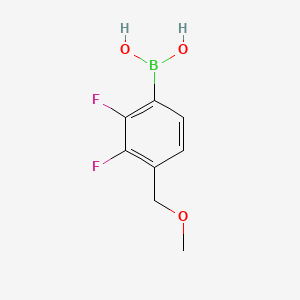
2,4-Dibromo-1-methoxyphenazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-1-methoxyphenazine is a synthetic organic compound belonging to the phenazine class of heterocyclic compounds. Phenazines are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties . The unique structure of this compound, characterized by the presence of bromine and methoxy groups, contributes to its distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-1-methoxyphenazine typically involves the bromination of 1-methoxyphenazine. One common method includes dissolving 2,4-Dibromo-1-hydroxyphenazine in tetrahydrofuran and dimethylformamide, followed by cooling the reaction mixture to -78°C and adding sodium hydride . This reaction results in the formation of this compound.
Industrial Production Methods: Industrial production of phenazine derivatives, including this compound, often employs large-scale bromination and methoxylation processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications in research and industry .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dibromo-1-methoxyphenazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroxyphenazine derivatives.
Substitution: Bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various phenazine derivatives with altered functional groups, enhancing their biological and chemical properties .
Aplicaciones Científicas De Investigación
2,4-Dibromo-1-methoxyphenazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex phenazine derivatives.
Biology: The compound exhibits antimicrobial activity, making it useful in studying bacterial resistance mechanisms.
Medicine: Its potential as an antitumor agent is being explored, with studies showing its ability to inhibit cancer cell growth.
Industry: The compound’s antioxidant properties make it valuable in developing materials with enhanced stability and longevity
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-1-methoxyphenazine involves its interaction with cellular targets such as enzymes and DNA. The compound can inhibit the activity of enzymes like quinone reductase 2 and inducible nitric oxide synthase, leading to reduced oxidative stress and inflammation . Additionally, its ability to intercalate into DNA strands disrupts cellular replication processes, contributing to its antitumor effects .
Comparación Con Compuestos Similares
2-Bromo-1-hydroxyphenazine: Shares similar antimicrobial properties but differs in its hydroxyl group.
2,4-Dibromo-1-hydroxyphenazine: Similar in structure but with a hydroxyl group instead of a methoxy group.
1-Methoxyphenazine: Lacks the bromine atoms, resulting in different chemical reactivity and biological activity.
Uniqueness: 2,4-Dibromo-1-methoxyphenazine stands out due to its dual bromine substitution and methoxy group, which enhance its chemical stability and biological activity. These modifications make it a versatile compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C13H8Br2N2O |
|---|---|
Peso molecular |
368.02 g/mol |
Nombre IUPAC |
2,4-dibromo-1-methoxyphenazine |
InChI |
InChI=1S/C13H8Br2N2O/c1-18-13-8(15)6-7(14)11-12(13)17-10-5-3-2-4-9(10)16-11/h2-6H,1H3 |
Clave InChI |
MVQCVSKTSHOOMU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C2=NC3=CC=CC=C3N=C12)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B14033953.png)

![{[(2R,3R,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy}({[(2S)-1-oxo-1-(propan-2-yloxy)propan-2-yl]amino})phosphinic acid](/img/structure/B14033958.png)



![1-Methylspiro[2.3]hexane-1-carboxylic acid](/img/structure/B14033996.png)







